molecular formula C16H21N2O4 B12720304 N-Acetyl-dehydrophenylalanyl-valine CAS No. 65941-26-6

N-Acetyl-dehydrophenylalanyl-valine

Cat. No.: B12720304
CAS No.: 65941-26-6
M. Wt: 305.35 g/mol
InChI Key: UQVNFVMCHXQHSD-UHFFFAOYSA-N
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Description

N-Acetyl-dehydrophenylalanyl-valine is an organic compound that belongs to the class of N-acyl-alpha amino acids These compounds contain an alpha amino acid that bears an acyl group at its terminal nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-dehydrophenylalanyl-valine typically involves the acetylation of dehydrophenylalanyl-valine. One common method includes the use of acetic anhydride and a base such as sodium acetate. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound may involve microbial preparation methods. These methods are advantageous due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes. Microbial asymmetric degradation, stereoselective hydrolysis, and specific hydrolysis are some of the techniques used in the industrial production of similar compounds .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-dehydrophenylalanyl-valine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-Acetyl-dehydrophenylalanyl-valine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying solute-solvent interactions and protein folding.

    Biology: Investigated for its role in cellular processes and metabolic pathways.

    Medicine: Potential therapeutic applications in treating diseases and conditions related to amino acid metabolism.

    Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and food additives.

Mechanism of Action

The mechanism of action of N-Acetyl-dehydrophenylalanyl-valine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-dehydrophenylalanyl-valine is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to undergo various chemical transformations makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

65941-26-6

Molecular Formula

C16H21N2O4

Molecular Weight

305.35 g/mol

InChI

InChI=1S/C16H21N2O4/c1-10(2)14(16(21)22)18(11(3)19)15(20)13(17)9-12-7-5-4-6-8-12/h4-7,10,13-14H,9,17H2,1-3H3,(H,21,22)

InChI Key

UQVNFVMCHXQHSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N(C(=O)C)C(=O)C(CC1=CC=CC=[C]1)N

Origin of Product

United States

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